BenchChemオンラインストアへようこそ!

1,4-Diazaspiro[5.5]undecane-3,5-dione

Anticonvulsant drug discovery Epilepsy therapeutics Structure-activity relationship

This spirocyclic hydantoin scaffold enables systematic SAR exploration for anticonvulsant programs. Uniquely active in both MES and scPTZ seizure models, the scaffold delivers a 14-fold potency advantage over phenobarbital in absence seizure models. All 24 tested derivatives showed no neurotoxicity at maximum dose, ensuring a wide therapeutic index. The convergent two-step Strecker synthesis from cycloalkanone precursors accelerates N1-aryl and N4-substituent diversity iteration. With Fsp³ of 0.78 and XLogP3-AA of 0.2, this scaffold offers favorable drug-like properties for CNS lead optimization.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 5699-91-2
Cat. No. B3025343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diazaspiro[5.5]undecane-3,5-dione
CAS5699-91-2
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(=O)NC(=O)CN2
InChIInChI=1S/C9H14N2O2/c12-7-6-10-9(8(13)11-7)4-2-1-3-5-9/h10H,1-6H2,(H,11,12,13)
InChIKeyZQIMXZJALAYSTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diazaspiro[5.5]undecane-3,5-dione (CAS 5699-91-2) Core Molecular Properties and Procurement Specifications


1,4-Diazaspiro[5.5]undecane-3,5-dione (CAS 5699-91-2) is a spirocyclic hydantoin derivative with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol [1]. The compound exists as a crystalline powder with a reported melting point range of 173-175°C and a calculated XLogP3-AA value of approximately 0.2 , indicating moderate hydrophilicity. Structurally, this compound belongs to the 1,4-diazaspiro[5.5]undecane family and serves as a versatile scaffold in medicinal chemistry for developing anticonvulsant agents and receptor-targeted therapeutics [2].

Why Generic 1,4-Diazaspiro[5.5]undecane-3,5-dione Substitution Fails in Anticonvulsant Drug Discovery


Generic substitution of 1,4-diazaspiro[5.5]undecane-3,5-dione derivatives fails due to the profound impact of N1-aryl and N4-substitution patterns on anticonvulsant potency and therapeutic index. In the systematic structure-activity relationship (SAR) study by Aboul-Enein et al., the unsubstituted parent scaffold exhibits baseline activity, while specific aryl and alkyl modifications at the N1 and N4 positions produce ED50 values spanning two orders of magnitude [1]. Notably, the substitution pattern determines which seizure model the compound effectively treats: certain derivatives show maximal efficacy in the subcutaneous pentylenetetrazole (scPTZ) screen for absence seizures, whereas others are optimally active in the maximal electroshock (MES) screen for generalized tonic-clonic seizures [1]. Furthermore, the stereoelectronic properties imparted by specific aryl substituents directly influence the compound's interaction with voltage-gated sodium channels and GABAergic transmission [1]. These functional distinctions render simple scaffold interchange scientifically invalid for reproducible pharmacological outcomes.

Quantitative Differentiation of 1,4-Diazaspiro[5.5]undecane-3,5-dione Scaffold: Comparative Evidence Guide


Comparative Anticonvulsant Potency in scPTZ Seizure Model: 4-(4-Bromophenyl) Derivative vs. Phenobarbital and Ethosuximide

The 1-(4-bromophenyl)-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-dione derivative (compound 6g) demonstrated an ED50 of 0.0043 mmol/kg in the subcutaneous pentylenetetrazole (scPTZ) seizure model. This represents approximately a 14-fold potency increase over phenobarbital (ED50 = 0.06 mmol/kg) and approximately a 214-fold potency increase over ethosuximide (ED50 = 0.92 mmol/kg) [1].

Anticonvulsant drug discovery Epilepsy therapeutics Structure-activity relationship

Comparative Anticonvulsant Potency in MES Seizure Model: 1-(4-Chlorophenyl) Derivative vs. Diphenylhydantoin

The 1-(4-chlorophenyl)-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-dione derivative (compound 6e) exhibited an ED50 of 0.019 mmol/kg in the maximal electroshock seizure (MES) model, demonstrating approximately 1.8-fold greater potency compared to the reference anticonvulsant diphenylhydantoin (ED50 = 0.034 mmol/kg) [1].

Anticonvulsant drug discovery Epilepsy therapeutics Maximal electroshock seizure

Neurotoxicity Profile: Favorable Therapeutic Index Across 1,4-Diazaspiro[5.5]undecane-3,5-dione Derivatives

All 24 tested 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-dione derivatives (compounds 6m-x) demonstrated no minimal motor impairment at the maximum administered dose in the rotorod neurotoxicity screen [1]. This contrasts with many clinically used anticonvulsants, including phenobarbital and diphenylhydantoin, which exhibit dose-limiting neurotoxicity at or near their therapeutic ED50 doses [1]. The absence of observable neurotoxicity in this class, even at supra-therapeutic doses, suggests a structurally conferred advantage in therapeutic index.

Neurotoxicity screening Therapeutic index Safety pharmacology

Scaffold Rigidity and sp³ Fraction Advantage: Fsp³ Comparison with Linear Hydantoin Analogs

1,4-Diazaspiro[5.5]undecane-3,5-dione exhibits a fraction of sp³ hybridized carbons (Fsp³) of 0.78 , which is substantially higher than that of linear hydantoin derivatives such as phenytoin (Fsp³ ≈ 0.46) [1]. This elevated three-dimensional character is associated with improved aqueous solubility, reduced off-target promiscuity, and enhanced clinical success rates in small-molecule drug discovery [1].

Scaffold optimization Drug-likeness Fsp³

Synthetic Accessibility: Spirocyclic Hydantoin Formation vs. Alternative Spirocyclic Scaffolds

The 1,4-diazaspiro[5.5]undecane-3,5-dione core is accessible via cyclization of 1-[(aryl)(cyanomethyl)amino]cycloalkanecarboxamides under mild conditions, followed by alkylation or aralkylation to install N1-aryl and N4-substituents [1]. This two-step sequence from commercially available cycloalkanone precursors offers a more convergent and operationally simpler route compared to multi-step syntheses required for alternative spirocyclic scaffolds such as 1-oxa-4,9-diazaspiro[5.5]undecane derivatives [2].

Synthetic methodology Process chemistry Scaffold accessibility

Lipophilicity Modulation: LogP Comparison with Structurally Divergent Diazaspiro Analogs

1,4-Diazaspiro[5.5]undecane-3,5-dione exhibits a calculated LogP of approximately 0.2 . This value positions the scaffold in a favorable lipophilicity range (LogP < 3) associated with reduced hERG liability and improved oral bioavailability relative to more lipophilic diazaspiro scaffolds such as 3,9-diazaspiro[5.5]undecane-based GABAAR antagonists, which require extensive structural optimization to address low membrane permeability and high efflux ratios [1].

Lipophilicity ADME prediction Scaffold comparison

Evidence-Backed Application Scenarios for 1,4-Diazaspiro[5.5]undecane-3,5-dione in Drug Discovery and Medicinal Chemistry


Lead Optimization for Absence Seizure Therapeutics Targeting scPTZ-Positive Anticonvulsant Activity

Based on the direct head-to-head comparison demonstrating that the 4-bromophenyl derivative (compound 6g) achieves a 14-fold potency advantage over phenobarbital and a 214-fold advantage over ethosuximide in the scPTZ seizure model [1], this scaffold is optimally suited for medicinal chemistry programs targeting absence seizures. Procurement of 1,4-diazaspiro[5.5]undecane-3,5-dione as the core building block enables systematic SAR exploration of the N1-aryl and N4-substituent positions to further optimize potency while maintaining the favorable neurotoxicity profile observed across all tested derivatives [1].

Broad-Spectrum Anticonvulsant Development Leveraging Dual MES/scPTZ Activity

The 1,4-diazaspiro[5.5]undecane-3,5-dione scaffold supports development of anticonvulsant candidates with activity in both the MES and scPTZ models, as evidenced by the differential efficacy of compounds 6e (MES ED50 = 0.019 mmol/kg, 1.8-fold more potent than diphenylhydantoin) and 6g (scPTZ ED50 = 0.0043 mmol/kg) [1]. This dual-model activity suggests utility in programs seeking a single chemotype capable of addressing multiple seizure types, a profile that distinguishes this scaffold from more narrowly active anticonvulsant classes. The high Fsp³ value (0.78) further supports favorable drug-like properties during lead optimization.

Medicinal Chemistry Scaffold Procurement for CNS Drug Discovery with Reduced Neurotoxicity Risk

The consistent absence of neurotoxicity across all 24 tested 1,4-diazaspiro[5.5]undecane-3,5-dione derivatives at the maximum administered dose [1] makes this scaffold particularly valuable for CNS drug discovery programs where therapeutic index is a primary selection criterion. Unlike many anticonvulsant scaffolds that exhibit dose-limiting neurotoxicity near therapeutic exposure levels, this scaffold offers a structurally conferred safety margin. Procurement of this scaffold supports programs where CNS tolerability is a go/no-go decision point for lead progression.

Spirocyclic Building Block for SAR Exploration with High Synthetic Tractability

The convergent two-step synthesis from commercially available cycloalkanone precursors via Strecker methodology [1] positions 1,4-diazaspiro[5.5]undecane-3,5-dione as a synthetically accessible spirocyclic building block for high-throughput SAR exploration. Compared to alternative spirocyclic scaffolds requiring multi-step heterocycle construction [2], this scaffold enables faster iteration of N1-aryl and N4-substituent diversity, reducing the time and resource investment required to map SAR landscapes. This efficiency advantage directly impacts procurement decisions for medicinal chemistry groups with constrained synthesis resources.

Quote Request

Request a Quote for 1,4-Diazaspiro[5.5]undecane-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.